molecular formula C7H5BrN2 B1269310 5-bromo-1H-indazole CAS No. 53857-57-1

5-bromo-1H-indazole

Cat. No. B1269310
Key on ui cas rn: 53857-57-1
M. Wt: 197.03 g/mol
InChI Key: STVHMYNPQCLUNJ-UHFFFAOYSA-N
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Patent
US07528132B2

Procedure details

To 5-bromo-2-fluorobenzaldehyde 161 (2.0 g, 9.85 mmol.) was added hydrazine (10 mL). The reaction mixture was heated under gentle reflux for 4 hours. Excess hydrazine was evaporated under reduced pressure. Ethyl acetate (200 mL) was added. The organic layer was washed with water and brine. The organic layer was dried over sodium sulfate. The organic solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography to yield the desired 5-bromoindazole 162 (1.04 g, 5.28 mmol.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[CH:7]=O.[NH2:11][NH2:12]>>[Br:1][C:2]1[CH:9]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:12][N:11]=[CH:7]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Excess hydrazine was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (200 mL) was added
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.28 mmol
AMOUNT: MASS 1.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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